4,4,5,5-Tetrafluoropentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8F4O |
|---|---|
Molecular Weight |
160.11 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoropentan-1-ol |
InChI |
InChI=1S/C5H8F4O/c6-4(7)5(8,9)2-1-3-10/h4,10H,1-3H2 |
InChI Key |
XXBFJYFFRJLRKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)F)(F)F)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,5,5 Tetrafluoropentan 1 Ol
Historical Evolution of Synthetic Routes to Fluorinated Alcohols
The synthesis of fluorinated organic molecules has been a significant area of chemical research since the 19th century. Early methods focused on harsh reaction conditions and limited substrate scopes. A pivotal development was the "telomerization" process, which became a cornerstone for manufacturing perfluoroalkyl substances. researchgate.net This technology involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene (TFE) to produce a mixture of longer-chain perfluoroalkyl iodides. researchgate.net These intermediates are then converted into a variety of functionalized molecules, including the widely used fluorotelomer alcohols (FTOHs). acs.orgtaylorandfrancis.com FTOHs, a class to which 4,4,5,5-tetrafluoropentan-1-ol belongs, are characterized by a perfluorinated carbon segment and a non-fluorinated segment, typically originating from a reaction with ethylene followed by hydrolysis. researchgate.nettaylorandfrancis.com This industrial method has enabled the large-scale production of these compounds for applications ranging from surfactants to surface coatings. acs.org
Established Synthetic Pathways to this compound
The most prominent precursor-based approach for synthesizing fluorinated alcohols like this compound is telomerization. This process builds the carbon chain by sequentially adding monomer units. A typical industrial synthesis involves the free-radical-initiated addition of a short-chain perfluoroalkyl iodide to tetrafluoroethylene (TFE). The resulting telomer iodides are then reacted with ethylene to insert a -CH₂CH₂- group, followed by conversion of the terminal iodide to a hydroxyl group to yield the final alcohol.
Another powerful chain elongation strategy is the free-radical addition of fluoroalkyl iodides to unsaturated alcohols. For instance, a perfluoroalkyl radical can add across the double bond of an alkene like allyl alcohol. researchgate.net This method can provide a direct route to the fluorinated alcohol skeleton. The reaction is often initiated thermally, photochemically, or with a radical initiator.
Table 1: Representative Conditions for Radical Addition of Fluoroalkyl Iodides to Alkenes
| Fluoroalkyl Iodide | Alkene | Initiation Method | Solvent | Yield |
|---|---|---|---|---|
| Perfluorohexyl iodide | 1-Octene | AIBN (Azobisisobutyronitrile), 80 °C | Benzene | High |
| Perfluorobutyl iodide | Allyl Acetate (B1210297) | Benzoyl Peroxide, 80 °C | Heptane | 75% |
| Perfluoroalkyl Iodides | ω-Unsaturated Alcohols | Lead/Copper(II) Acetate | Methanol | Good |
While building from fluorinated precursors is common, direct fluorination of a pre-formed aliphatic chain is an alternative, though often more challenging, approach. Modern methods have been developed to introduce fluorine atoms into specific positions in an organic molecule.
Deoxyfluorination involves the replacement of a hydroxyl group with a fluorine atom. Reagents such as DAST (diethylaminosulfur trifluoride) and Selectfluor are used for this purpose. organic-chemistry.org In a hypothetical route to this compound, a precursor molecule such as a pentane-1,4,5-triol or a related polyhydroxylated compound could potentially be selectively fluorinated using such reagents, although achieving regioselectivity would be a significant challenge.
Another strategy is the direct C-H fluorination, where a carbon-hydrogen bond is replaced by a carbon-fluorine bond. This remains a difficult transformation, often requiring specialized catalysts and directing groups to control the position of fluorination. organic-chemistry.org
A highly reliable and versatile laboratory-scale method for preparing primary alcohols is the reduction of carboxylic acids or their derivatives, such as esters. This pathway is readily applicable to the synthesis of this compound from its corresponding carboxylic acid, 4,4,5,5-tetrafluoropentanoic acid.
Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective at reducing carboxylic acids to primary alcohols under mild conditions. commonorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like THF, followed by an acidic workup. masterorganicchemistry.com
Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another excellent reagent for this purpose and offers the advantage of selectively reducing carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com Alternatively, carboxylic acids can be activated—for example, by converting them to pentafluorophenyl esters—and then reduced with a milder reagent like sodium borohydride (NaBH₄). uoa.grcore.ac.uk
Table 2: Common Reagents for the Reduction of Carboxylic Acids to Alcohols
| Reducing Agent System | Typical Substrates | Conditions | Key Advantages |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Alkyl, Aryl Carboxylic Acids | Dry Ether or THF, Room Temp. | High reactivity, excellent yields. chemguide.co.uk |
| Borane-THF Complex (BH₃·THF) | Alkyl, Aryl Carboxylic Acids | THF, 0 °C to Room Temp. | High selectivity for carboxylic acids over esters. commonorganicchemistry.com |
| T3P® / NaBH₄ | Alkyl, Aryl, N-protected amino acids | THF, Room Temp. | Mild conditions, high yields, easy product isolation. core.ac.uk |
| Activation (e.g., as PFP ester) / NaBH₄ | N-protected amino acids, various carboxylic acids | THF, Room Temp. | Avoids harsh reagents like LiAlH₄; compatible with many protecting groups. uoa.gr |
Novel and Emerging Synthetic Methodologies
Modern synthetic chemistry is increasingly focused on the development of efficient and selective catalytic methods. For the synthesis of fluorinated compounds, these approaches offer milder reaction conditions and improved functional group tolerance.
Atom Transfer Radical Addition (ATRA) has emerged as a powerful tool for the fluoroalkylation of alkenes. wustl.edu These reactions can often be performed under metal-free and photo-free conditions. For example, the combination of pyridine (B92270) and bis(pinacolato)diboron can initiate the iodoperfluoroalkylation of unactivated alkenes with perfluoroalkyl iodides. rsc.org The resulting iodoperfluoroalkane is a versatile intermediate that can be readily converted to the desired alcohol.
Visible-light-promoted ATRA reactions represent another significant advancement. These methods often utilize photoredox catalysts or the formation of an electron donor-acceptor (EDA) complex to generate the necessary fluoroalkyl radical under exceptionally mild conditions. wustl.edu These emerging catalytic strategies provide new and more sustainable pathways for accessing complex fluorinated molecules like this compound and its precursors.
Electrochemical Synthesis Techniques
Electrochemical methods offer a unique approach to organic synthesis, often providing high selectivity and reducing the need for harsh reagents. In the context of fluorinated compounds, electrosynthesis can be a powerful tool. While specific literature on the direct electrochemical synthesis of this compound is not abundant, related transformations provide a basis for potential routes. For instance, electrochemical methods have been successfully employed for the synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates. researchgate.net This process involves the generation of S-centered radicals under electrochemical conditions, which then react with the enol acetate. researchgate.net
A potential electrochemical route to this compound could involve the reduction of a corresponding precursor, such as a tetrafluorinated carboxylic acid or ester. Electrochemical reduction of carbonyl groups is a well-established technique that can proceed under mild conditions. The key advantages of such an approach would be the high degree of control over the reaction potential, minimizing over-reduction and side product formation.
Table 1: Potential Electrochemical Approaches for Fluorinated Alcohol Synthesis
| Precursor Type | Electrochemical Transformation | Potential Advantages | Key Challenges |
|---|---|---|---|
| Fluorinated Carboxylic Acid/Ester | Cathodic Reduction | High selectivity, mild conditions, avoids hydride reagents. | Substrate solubility, electrode passivation, control of reduction potential. |
| Fluorinated Ketone | Cathodic Reduction | Direct conversion to secondary alcohol. | Potential for dimerization or over-reduction. |
| Enol Acetate + Fluorinated Sulfinate | Radical Addition & Reduction | Forms C-C bond and introduces fluorine motif electrochemically. | Multi-step process, selectivity of the reduction step. |
This table illustrates potential applications of electrochemical techniques to the synthesis of fluorinated alcohols based on established transformations of related functional groups.
Chemoenzymatic and Biocatalytic Routes (e.g., Fluorinase applications)
The use of enzymes in synthesis provides unparalleled selectivity under mild, environmentally benign conditions. nih.govmdpi.com For fluorinated compounds, the discovery of the fluorinase enzyme has opened new avenues for biocatalytic C-F bond formation. nih.govacsgcipr.org This enzyme, naturally found in bacteria like Streptomyces cattleya, catalyzes the reaction between a fluoride ion and S-adenosyl-L-methionine (SAM) to form 5'-fluoro-5'-deoxyadenosine. nih.govgoogle.com
While the direct synthesis of this compound using a fluorinase is not a currently established application, the principles of chemoenzymatic synthesis are highly relevant. A more plausible chemoenzymatic route would involve the use of other enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), for the stereoselective reduction of a corresponding ketone, 4,4,5,5-tetrafluoropentan-2-one. Such enzymatic reductions are known for their high enantioselectivity and operation in aqueous media at ambient temperature. mdpi.com
Another approach is the use of lipases, which are highly stable and versatile enzymes. mdpi.com Lipases can be used in non-natural transformations, and a chemoenzymatic cascade could be designed where an enzymatic step is coupled with a chemical transformation in a one-pot process. mdpi.comnih.gov This methodology combines the selectivity of biocatalysis with the broader scope of traditional chemistry. mdpi.com
Key advantages of a potential chemoenzymatic approach include:
High Selectivity: Enzymes can provide excellent regio-, chemo-, and stereoselectivity, which is often difficult to achieve with conventional chemical methods.
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near room temperature and neutral pH, reducing energy consumption and decomposition of sensitive substrates. acsgcipr.org
Environmental Sustainability: The use of biodegradable catalysts (enzymes) and water as a solvent aligns well with the principles of green chemistry. nih.gov
Green Chemistry Principles in this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry-toolkit.orgnih.gov The production of a fluorinated compound like this compound can be evaluated against these principles to identify more sustainable synthetic routes.
Table 2: Application of Green Chemistry Principles to Fluorinated Alcohol Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| 1. Prevention | Designing synthetic routes that minimize byproduct formation, such as catalytic methods over stoichiometric ones. greenchemistry-toolkit.org |
| 2. Atom Economy | Utilizing reactions like additions or rearrangements that incorporate a maximum number of atoms from the reactants into the final product. greenchemistry-toolkit.org |
| 3. Less Hazardous Synthesis | Employing less toxic fluorinating agents and avoiding hazardous solvents. researchgate.net |
| 4. Designing Safer Chemicals | While the target molecule is fixed, this principle applies to ensuring intermediates are less hazardous. |
| 5. Safer Solvents & Auxiliaries | Using water, supercritical fluids, or recyclable ionic liquids instead of volatile organic compounds (VOCs). nih.gov |
| 6. Design for Energy Efficiency | Adopting methods that operate at ambient temperature and pressure, such as biocatalytic or photolytic reactions. nih.gov |
| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials where possible, though challenging for highly functionalized fluorochemicals. nih.gov |
| 8. Reduce Derivatives | Avoiding the use of protecting groups to shorten the synthetic sequence and reduce waste. researchgate.net |
| 9. Catalysis | Using catalytic reagents (e.g., enzymes, transition metals) in small amounts over stoichiometric reagents. firp-ula.org |
| 10. Design for Degradation | Designing the molecule to break down into innocuous products after use (a consideration for product lifecycle). |
| 11. Real-time Analysis | Implementing in-line process analytical technology (PAT) to monitor and control reactions, preventing runaway conditions and byproduct formation. researchgate.net |
Applying these principles would favor catalytic, high-atom-economy reactions performed in benign solvents. For instance, a chemoenzymatic or a continuous flow process would likely score better on a green chemistry metric than a traditional multi-step batch synthesis using hazardous reagents and solvents.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. mit.eduuc.pt The synthesis of fluorinated compounds often involves highly reactive reagents or exothermic reactions, making flow chemistry an attractive and safer alternative. acs.orgchemistryviews.org
In a flow setup, reactants are pumped through a network of tubes and reactors where mixing and reaction occur. mit.edu The small reactor volume and high surface-area-to-volume ratio allow for superior heat and mass transfer, enabling better temperature control and faster reaction times. nih.govmdpi.com This precise control can lead to higher yields, improved selectivity, and safer handling of unstable intermediates. nih.gov
Potential application in the synthesis of this compound:
Fluorination Step: If the synthesis involves direct fluorination, using elemental fluorine or other aggressive fluorinating agents, a flow reactor can safely handle these hazardous materials by generating and consuming them in situ. acs.org
Reduction Step: The reduction of a precursor ketone or ester can be performed in a flow reactor packed with a solid-supported catalyst (e.g., a packed-bed hydrogenator). This allows for easy separation of the catalyst from the product stream and continuous operation. nih.gov
Multi-step Synthesis: Multiple flow reactors can be "telescoped" together, allowing for a multi-step synthesis to be performed in a continuous sequence without the need to isolate and purify intermediates at each stage. mdpi.comthieme-connect.de This significantly reduces waste and processing time.
Optimization of Synthetic Protocols
Yield Enhancement and Selectivity Improvement Strategies
Optimizing the synthesis of a specific target like this compound involves careful selection of reagents, catalysts, and reaction conditions to maximize yield and selectivity.
Strategies for improving selectivity in fluorination reactions include:
Reagent Selection: The choice of fluorinating agent is critical. Deoxyfluorination reagents like DAST and Deoxo-Fluor are common but can lead to elimination byproducts. organic-chemistry.org Newer reagents such as PyFluor and AlkylFluor have been developed to offer greater selectivity for a broader range of alcohols with less formation of side products. organic-chemistry.orgscientificupdate.com
Catalyst Control: In transition-metal-catalyzed reactions, the choice of ligand can profoundly influence the selectivity of the transformation. For example, specific phosphine ligands have been shown to be effective in challenging cross-coupling reactions involving fluorinated substrates. researchgate.net
Borane-Mediated Deoxyfluorination: A borane-mediated deoxyfluorination has been reported to exhibit high selectivity for secondary alcohols over primary or tertiary alcohols, which could be a valuable strategy if a diol precursor were used. nih.gov
Photocatalysis: Light-driven methods offer an alternative mechanistic pathway. For instance, a visible-light-mediated deoxyfluorination of alcohols using Selectfluor as the fluorine source proceeds via a radical mechanism, providing an orthogonal approach to traditional nucleophilic substitution methods. scientificupdate.com
Strategies for enhancing yield include:
Flow Chemistry Optimization: The precise control over stoichiometry, residence time, and temperature in a flow reactor can be systematically optimized to find the conditions that provide the maximum yield and minimize byproduct formation. thieme-connect.denih.gov
Process Analytical Technology (PAT): Implementing real-time monitoring (e.g., inline NMR or IR spectroscopy) allows for dynamic optimization of reaction conditions to maintain peak performance and yield. researchgate.net
Reactivity and Transformational Chemistry of 4,4,5,5 Tetrafluoropentan 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group is the primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Esterification: 4,4,5,5-Tetrafluoropentan-1-ol can undergo esterification with carboxylic acids to form the corresponding esters. Due to the reduced nucleophilicity of the oxygen atom caused by the electron-withdrawing fluorine atoms, these reactions may require specific activating agents or catalysts. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid, and often requires heating to proceed at a reasonable rate.
Another effective method for the esterification of fluorinated alcohols involves the use of coupling agents. For instance, reagents like XtalFluor-E can mediate the direct esterification of carboxylic acids with polyfluorinated alcohols, providing moderate to excellent yields without the need to pre-activate the carboxylic acid as an acyl chloride. nih.govacs.org
Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, a classical approach, would involve deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. However, the reduced nucleophilicity of the fluorinated alkoxide can make this reaction less efficient than for non-fluorinated analogs.
Alternative methods include iron-catalyzed dehydrative etherification of alcohols. beilstein-journals.orgchem-station.com Boron trifluoride etherate has also been described as a reagent for the ethylation of aryl alcohols, a method that could potentially be adapted for the etherification of fluorinated alcohols. osti.gov
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reactants | Product | Conditions |
|---|---|---|---|
| Esterification | This compound + Carboxylic Acid (R-COOH) | 4,4,5,5-Tetrafluoropentyl ester (R-COOCH₂CH₂CH₂CF₂CHF₂) | Acid catalyst (e.g., H₂SO₄), Heat |
Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.
Oxidation to Aldehyde: Partial oxidation to 4,4,5,5-tetrafluoropentanal can be achieved by using a mild oxidizing agent and removing the aldehyde from the reaction mixture as it forms to prevent further oxidation. A common laboratory method involves the use of an acidified solution of potassium dichromate(VI) with an excess of the alcohol, followed by immediate distillation of the aldehyde product.
Oxidation to Carboxylic Acid: Complete oxidation to 4,4,5,5-tetrafluoropentanoic acid requires more stringent conditions. This is typically accomplished by heating the alcohol under reflux with an excess of a strong oxidizing agent, such as potassium dichromate(VI) in sulfuric acid, ensuring that any initially formed aldehyde is further oxidized to the carboxylic acid. organic-chemistry.orgunacademy.com
Reduction to Alkane: The direct reduction of the hydroxyl group to a hydrogen atom to form the corresponding alkane, 1,1,2,2-tetrafluoropentane, is not a straightforward single-step process. Alcohols are generally poor substrates for direct reduction. A common strategy involves a two-step sequence: first, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. Subsequently, this intermediate is reduced using a hydride source like lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.orgwikipedia.org
The hydroxyl group of this compound can be replaced by a halogen atom (F, Cl, Br, I) through various deoxygenative halogenation methods. These reactions are fundamental for converting the alcohol into a more versatile synthetic intermediate.
Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to the corresponding alkyl chlorides, yielding 1-chloro-4,4,5,5-tetrafluoropentane.
Bromination: Phosphorus tribromide (PBr₃) is typically used to convert primary alcohols into alkyl bromides, which would produce 1-bromo-4,4,5,5-tetrafluoropentane.
Iodination: The formation of 1-iodo-4,4,5,5-tetrafluoropentane can be achieved using reagents such as triphenylphosphine, iodine, and imidazole (the Appel reaction).
Fluorination: Deoxyfluorination is more specialized. Reagents such as diethylaminosulfur trifluoride (DAST) can be used, although the reaction with primary alcohols can sometimes be challenging.
An efficient and general reagent system for deoxygenative halogenation of alcohols is the combination of a triphenylphosphine (Ph₃P) and a 1,2-dihaloethane (XCH₂CH₂X, where X = Cl, Br, I), which serves as both the key reagent and the halogen source under mild conditions. organic-chemistry.org
To enhance the reactivity of the hydroxyl group and convert it into a good leaving group for nucleophilic substitution reactions, it can be transformed into various activated derivatives.
Sulfonates: this compound reacts with sulfonyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to form sulfonate esters. These esters are excellent leaving groups in substitution and elimination reactions. Commonly used sulfonyl chlorides include methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), and trifluoromethanesulfonyl chloride (triflyl chloride), which would yield the corresponding 4,4,5,5-tetrafluoropentyl mesylate, tosylate, and triflate, respectively. acs.org
Phosphonates: The direct conversion of alcohols to phosphonate esters can be achieved through several methods. One approach involves the reaction of the alcohol with triethyl phosphite in the presence of a Lewis acid catalyst like zinc iodide (ZnI₂). nih.govnih.gov Another powerful method is the Mitsunobu reaction, where the alcohol is condensed with a phosphonic acid using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD). acs.orgorganic-chemistry.org
Table 2: Synthesis of Activated Derivatives
| Derivative | Reagents | Product Name |
|---|---|---|
| Tosylate | p-Toluenesulfonyl chloride, Pyridine | 4,4,5,5-Tetrafluoropentyl p-toluenesulfonate |
| Mesylate | Methanesulfonyl chloride, Triethylamine (B128534) | 4,4,5,5-Tetrafluoropentyl methanesulfonate |
| Phosphonate | Phosphonic acid, PPh₃, DEAD | 4,4,5,5-Tetrafluoropentylphosphonate |
Reactions of the Fluorinated Alkyl Chain
The tetrafluorinated segment of the molecule is generally chemically inert due to the high strength of the carbon-fluorine bond.
Activating and functionalizing the C(sp³)-F bonds in the fluoroalkane chain is a significant chemical challenge due to their high bond dissociation energy. unacademy.com However, advances in catalysis have provided potential pathways for such transformations, although specific applications to this compound are not widely documented.
General strategies that could be explored for the C-F bond functionalization of the tetrafluoropentyl chain include:
Frustrated Lewis Pairs (FLPs): Systems involving a sterically hindered Lewis acid and Lewis base can cooperatively activate C-F bonds in fluoroalkanes, enabling selective defluorination. nih.gov
Photoredox Catalysis: Organic photoredox catalyst systems have been reported to efficiently reduce C-F bonds to generate carbon-centered radicals, which can then be intercepted for hydrodefluorination or cross-coupling reactions under mild conditions.
Organometallic Reagents: Certain highly reactive organometallic complexes, including those of magnesium or aluminum, have shown the ability to cleave C(sp³)-F bonds, opening pathways for subsequent functionalization.
These methods represent cutting-edge areas of research, and their application would likely require careful optimization of reaction conditions, potentially after protecting the hydroxyl group.
Reactions with Nucleophiles and Electrophiles at the Fluorinated Centers
The reactivity of the fluorinated centers in this compound is dictated by the strong carbon-fluorine bonds and the high electronegativity of the fluorine atoms.
Reactions with Nucleophiles: The four fluorine atoms exert a powerful electron-withdrawing inductive effect, rendering the C4 and C5 carbon atoms highly electron-deficient and thus, in principle, susceptible to nucleophilic attack. However, the C(sp³)-F bond is exceptionally strong and fluoride is a poor leaving group, making direct nucleophilic substitution (Sₙ2) at these saturated centers extremely difficult. Instead, under strongly basic conditions, elimination reactions (such as dehydrofluorination to form a fluoroalkene) are more plausible pathways, although harsh conditions would be required. The reactivity of fluorinated compounds towards nucleophiles is more commonly observed in systems with better leaving groups or in unsaturated systems like perfluoroalkenes, where addition-elimination mechanisms can occur. researchgate.net
Reactions with Electrophiles: The fluorinated carbon centers are electron-poor and therefore not susceptible to attack by electrophiles. The high density of negative charge resides on the fluorine atoms, but their low basicity and the strength of the C-F bond prevent them from acting as effective nucleophiles. Any reactions with electrophiles would overwhelmingly occur at the more nucleophilic hydroxyl group at the C1 position.
Coupling Reactions and Derivative Synthesis
The true synthetic utility of this compound is realized when it is used as a building block to introduce the tetrafluoropentyl moiety into more complex molecules. The primary alcohol serves as a versatile functional handle for derivatization into suitable partners for various coupling reactions.
Cross-Coupling Applications (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. tcichemicals.comlibretexts.orgmdpi.com While this compound cannot participate directly, it can be readily converted into a reactive partner. For instance, the alcohol can be transformed into an alkyl halide (e.g., 1-bromo-4,4,5,5-tetrafluoropentane) or a triflate. These derivatives can then serve as the electrophilic partner in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. tcichemicals.com A derivative such as 1-iodo-4,4,5,5-tetrafluoropentane could be coupled with various aryl or vinyl boronic acids to synthesize molecules containing the tetrafluoropentyl chain. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The same halogenated derivative of this compound could be coupled with terminal alkynes to produce alkynes bearing the fluorinated tail. nih.govnih.gov
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com Again, a halide derivative of the title compound could potentially react with alkenes to introduce the fluorinated alkyl group.
| Coupling Reaction | Required Derivative of C₅H₈F₄O | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|---|
| Suzuki-Miyaura | 1-Iodo-4,4,5,5-tetrafluoropentane | Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Tetrafluoropentyl-Aryl |
| Sonogashira | 1-Bromo-4,4,5,5-tetrafluoropentane | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | Tetrafluoropentyl-Alkyne |
| Heck | 1-Iodo-4,4,5,5-tetrafluoropentane | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | Tetrafluoropentyl-Alkene |
Click Chemistry Approaches for Bioconjugation (as a building block)
Click chemistry refers to a set of reactions that are rapid, high-yielding, and biocompatible, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. peptide.com These reactions are ideal for bioconjugation, allowing for the precise labeling or linking of biomolecules. nih.gov
This compound is an excellent candidate for a click chemistry building block. 1clickchemistry.com The introduction of fluorinated motifs can enhance the metabolic stability and modify the lipophilicity of peptides and other biomolecules. enamine.net To be used in click chemistry, the alcohol must be functionalized with either an azide or a terminal alkyne.
Synthesis of an Azide Derivative: The alcohol can be converted to a tosylate, followed by nucleophilic substitution with sodium azide to yield 1-azido-4,4,5,5-tetrafluoropentane.
Synthesis of an Alkyne Derivative: The alcohol can be deprotonated with a base and reacted with propargyl bromide to form 4,4,5,5-tetrafluoropentyl propargyl ether.
These "clickable" derivatives can then react with complementary partners. For example, the azido-functionalized tetrafluoropentane can be "clicked" onto a peptide modified with a terminal alkyne, creating a stable triazole linkage and appending the fluorinated tag. peptide.com This strategy is widely used for creating radiolabeled peptides, fluorescent probes, and modifying biomaterials. nih.govnih.gov
Mechanistic Insights into this compound Reactivity
While specific mechanistic studies on this compound are not widely available, its reactivity can be understood through general principles of physical organic chemistry and by analogy to other fluorinated compounds.
Derivatization and Analogues of 4,4,5,5 Tetrafluoropentan 1 Ol
Synthesis of Fluorinated Esters, Ethers, and Acetals
The conversion of 4,4,5,5-Tetrafluoropentan-1-ol into esters, ethers, and acetals is achieved through well-established organic synthesis protocols.
Fluorinated Esters: The synthesis of esters from this compound can be accomplished via several methods. The most common is Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. epo.org Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. smolecule.com These reactions yield the corresponding 4,4,5,5-tetrafluoropentyl esters.
Fluorinated Ethers: Ethers of this compound are typically prepared using the Williamson ether synthesis. nih.gov This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S_N2 reaction to form the desired ether. nih.govsoton.ac.uk The choice of solvent is crucial, with polar aprotic solvents like THF or DMF being common. nih.gov
Fluorinated Acetals: Acetals are formed by the reaction of an aldehyde or a ketone with two equivalents of an alcohol under acidic conditions. organicchemistrytutor.comresearchgate.net To synthesize an acetal (B89532) from this compound, the alcohol is reacted with a carbonyl compound in the presence of an acid catalyst. The reaction proceeds through a hemiacetal intermediate. organic-chemistry.orglibretexts.org To drive the equilibrium towards the acetal product, water, which is formed during the reaction, is typically removed. organicchemistrytutor.com
A summary of general synthetic methods for these derivatives is presented in the table below.
| Derivative | General Reaction | Reactants | Typical Conditions |
| Ester | Esterification | This compound + Carboxylic Acid (or derivative) | Acid catalyst (e.g., H₂SO₄) or Base (e.g., Pyridine) |
| Ether | Williamson Synthesis | This compound + Alkyl Halide | Strong base (e.g., NaH), Polar aprotic solvent |
| Acetal | Acetalization | This compound + Aldehyde/Ketone | Acid catalyst, Removal of water |
Preparation of Fluorinated Acrylates, Methacrylates, and Vinyl Ethers
The introduction of a polymerizable group, such as an acrylate (B77674), methacrylate (B99206), or vinyl ether, onto the this compound backbone is a key step in producing fluorinated monomers for polymer synthesis.
Fluorinated Acrylates and Methacrylates: The synthesis of 4,4,5,5-tetrafluoropentyl acrylate and 4,4,5,5-tetrafluoropentyl methacrylate follows standard esterification procedures. These monomers are typically prepared by reacting the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct. researchgate.net The resulting monomers are valuable in the production of fluorinated polymers with tailored properties. The presence of the tetrafluoroalkyl chain can impart low surface energy and high thermal stability to the resulting polymers. bldpharm.com
Fluorinated Vinyl Ethers: The synthesis of 4,4,5,5-tetrafluoropentyl vinyl ether can be achieved through several routes. One common method is the palladium-catalyzed transvinylation reaction between this compound and a simple vinyl ether, such as ethyl vinyl ether. rsc.org Another approach involves the reaction with acetylene (B1199291) under basic conditions, although this method is often less practical due to the hazards of handling acetylene. These fluorinated vinyl ether monomers can be polymerized, often in an alternating fashion with other monomers like chlorotrifluoroethylene, to create highly fluorinated copolymers. rsc.org
Development of Fluorinated Polymers and Oligomers Utilizing this compound as a Monomer or End-Capper
The derivatives of this compound are instrumental in the development of advanced fluoropolymers and oligomers.
As detailed in section 4.2, the primary monomers derived from this compound are its acrylate, methacrylate, and vinyl ether derivatives. The design of these monomers is driven by the desired properties of the final polymer. The incorporation of the -(CH₂)₂CF₂CF₂H side chain is a strategic choice to enhance properties such as hydrophobicity, oleophobicity, chemical inertness, and thermal stability in the resulting polymer. rsc.orgnih.gov These characteristics are highly sought after in applications like protective coatings, low-refractive-index materials, and advanced lithographic materials. agc.comfraunhofer.de
The fluorinated acrylate and methacrylate monomers derived from this compound can be polymerized using conventional techniques, most commonly free-radical polymerization. nih.govnii.ac.jp This can be initiated by thermal or photochemical decomposition of an initiator like AIBN or benzoyl peroxide. Controlled radical polymerization techniques can also be employed to achieve polymers with well-defined molecular weights and low dispersity.
The resulting polymers are characterized using a suite of analytical methods to determine their structure and properties.
| Polymerization Technique | Description |
| Free-Radical Polymerization | A common method where a radical initiator is used to start the polymerization of unsaturated monomers. |
| Controlled/Living Polymerization | Techniques that allow for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures. |
| Characterization Method | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the polymer's chemical structure and tacticity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of specific functional groups in the polymer. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg), which relates to the polymer's physical state. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
In addition to serving as a monomer precursor, this compound can be used as an end-capping agent in polymer synthesis. arkat-usa.org In this role, it can be introduced at the end of a polymer chain to modify the surface properties of the final material, for example, to create a low-energy, non-stick surface.
Design and Synthesis of Conformationally Restricted Analogues
The strategic placement of fluorine atoms can be used to control the conformational preferences of a molecule. beilstein-journals.org This principle can be applied to design analogues of this compound with restricted rotation around certain bonds. The gauche effect, which describes the tendency of certain substituents to prefer a gauche conformation, and intramolecular hydrogen bonding between the hydroxyl group and a fluorine atom can influence the molecule's three-dimensional shape. soton.ac.uk
The synthesis of such analogues could involve introducing additional stereocenters or incorporating the fluorinated chain into a cyclic system. For example, creating a cyclopropyl (B3062369) or cyclobutyl ring within the pentyl chain would significantly limit its conformational freedom. While specific examples for this compound are not widely reported, the design of fluorinated conformationally restricted molecules is an active area of research in medicinal chemistry for developing more potent and selective drugs. nih.govacs.org
Incorporation into Complex Molecular Architectures (e.g., Dendrimers, Macrocycles, Peptidomimetics)
The unique properties of the tetrafluoropentyl group make it an attractive component for more complex molecular structures.
Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. semanticscholar.orgarchivepp.com this compound can be used to functionalize the surface of a dendrimer core, such as a poly(amidoamine) (PAMAM) dendrimer. nih.gov By reacting the alcohol with the terminal functional groups of the dendrimer, a new macromolecule with a fluorinated outer shell is created. This fluorinated surface can impart properties such as hydrophobicity and chemical resistance to the dendrimer, making it suitable for applications in drug delivery or as a nanoscopic container. nih.gov
Macrocycles: Macrocycles are large ring-like molecules. While direct incorporation of this compound into a macrocycle is not commonly documented, its derivatives could serve as building blocks. For instance, a diether or diester formed from this compound and a linker with another reactive group could undergo a ring-closing reaction to form a fluorinated macrocycle.
Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govmdpi.com A derivative of this compound, for example, an amino acid with the tetrafluoropentyl side chain, could be synthesized and incorporated into a peptide sequence. This non-natural, fluorinated amino acid would be expected to alter the conformational properties and bioactivity of the resulting peptidomimetic. mdpi.comfrontiersin.org
Spectroscopic Characterization for Structural Elucidation of 4,4,5,5 Tetrafluoropentan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 4,4,5,5-Tetrafluoropentan-1-ol, a multi-nuclear approach involving ¹H, ¹⁹F, and ¹³C NMR is essential for an unambiguous structural assignment.
The ¹H NMR spectrum of this compound provides information on the number of different proton environments and their neighboring atoms. The spectrum is characterized by distinct signals corresponding to the protons on the pentanol backbone. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.
The key proton signals are:
A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (C1).
A multiplet for the two protons on the C2 carbon.
A complex multiplet for the two protons on the C3 carbon, which experiences coupling from protons on C2 and the fluorine atoms on C4.
A triplet of doublets of doublets for the single proton on C5, which is split by the geminal fluorine atoms and the vicinal fluorine atoms.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H on C1 (-CH₂OH) | ~3.7 | t (triplet) | J(H1, H2) |
| H on C2 (-CH₂-) | ~1.8 | m (multiplet) | J(H2, H1), J(H2, H3) |
| H on C3 (-CH₂CF₂-) | ~2.2 | m (multiplet) | J(H3, H2), J(H3, F4) |
| H on C5 (-CHF₂) | ~6.0 | tt (triplet of triplets) | ²J(H5, F5), ³J(H5, F4) |
| H on -OH | Variable | s (singlet, broad) | N/A |
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR, which is significantly wider than for ¹H NMR, allows for excellent resolution of different fluorine environments. wikipedia.org
In this compound, two distinct fluorine environments are present: the -CF₂- group at the C4 position and the -CHF₂ group at the C5 position.
-CF₂- Signal: The two fluorine atoms at C4 are chemically equivalent and will appear as one signal. This signal will be split into a triplet by the two adjacent fluorine atoms on C5 and further split into a triplet by the two protons on C3.
-CHF₂ Signal: The two fluorine atoms at C5 are also chemically equivalent. Their signal will be split into a doublet by the geminal proton on C5 and further split into a triplet by the two vicinal fluorine atoms on C4.
The favorable properties of the fluorine nucleus make NMR with fluorine detection invaluable for structure elucidation. nih.gov
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| F on C4 (-CH₂CF₂-) | ~ -115 | dt (doublet of triplets) | ³J(F4, H5), ³J(F4, F5) |
| F on C5 (-CHF₂) | ~ -138 | dt (doublet of triplets) | ²J(F5, H5), ³J(F5, F4) |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. In this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the attached atoms, and the signals for carbons bonded to fluorine will exhibit splitting due to C-F coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms (e.g., ¹JCF, ²JCF).
| Position | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C1 (-CH₂OH) | ~60 | s (singlet) |
| C2 (-CH₂-) | ~25 | t (triplet, ³JCF) |
| C3 (-CH₂CF₂-) | ~30 | t (triplet, ²JCF) |
| C4 (-CF₂-) | ~120 | t (triplet, ¹JCF) |
| C5 (-CHF₂) | ~115 | t (triplet, ¹JCF) |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between H1/H2 and H2/H3, confirming the connectivity of the non-fluorinated portion of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons (C1, C2, C3, and C5).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations between the protons on C3 and the carbon at C4 and C5 would confirm the link between the alkyl and fluoroalkyl sections of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. While less critical for a flexible acyclic molecule, it can confirm through-space proximities between non-coupled protons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key absorptions for this compound include:
A strong, broad band around 3300-3400 cm⁻¹ for the O-H stretching vibration of the alcohol group.
Multiple sharp bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations.
Very strong, intense absorptions in the 1000-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
A strong band around 1050-1150 cm⁻¹ for the C-O stretching vibration.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-F bonds produce strong IR signals, C-C backbone vibrations are often more prominent in the Raman spectrum. The O-H stretch is typically weak in Raman spectra. This technique can provide valuable information about the carbon skeleton and confirm the presence of specific vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H | Stretch | 3300-3400 | Strong, Broad | Weak |
| C-H | Stretch | 2850-3000 | Medium | Strong |
| C-F | Stretch | 1000-1200 | Very Strong | Medium |
| C-O | Stretch | 1050-1150 | Strong | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS, GC-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Determination: Soft ionization techniques like Electrospray Ionization (ESI-MS) are used to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition by measuring the exact mass with high precision, distinguishing it from other compounds with the same nominal mass. lcms.cz The calculated exact mass for C₅H₈F₄O ([M]) is 160.0507.
Fragmentation Pattern: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which typically use Electron Ionization (EI), cause extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.gov Characteristic fragmentation pathways for this compound would include:
Loss of a water molecule (H₂O) from the molecular ion.
Alpha-cleavage, involving the loss of the -CH₂OH group.
Cleavage of the C-C bonds along the alkyl chain, particularly the bond between the fluorinated and non-fluorinated sections.
Rearrangement reactions common in the fragmentation of fluorinated compounds.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 160 | [C₅H₈F₄O]⁺ | Molecular Ion (M⁺) |
| 142 | [C₅H₆F₄]⁺ | Loss of H₂O |
| 129 | [C₄H₅F₄]⁺ | Loss of -CH₂OH |
| 101 | [C₂HF₄]⁺ | CHF₂CF₂⁺ fragment |
| 59 | [C₂H₃F₂]⁺ | Cleavage and rearrangement |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.dewikipedia.orgcarleton.edunih.govlibretexts.orgencyclopedia.pub This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of this compound and its derivatives in the solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgcarleton.edulibretexts.org The arrangement of atoms in the crystal lattice diffracts the X-rays in a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be produced. wikipedia.org From this map, the positions of the individual atoms can be determined with high precision.
Table 1: Representative Crystallographic Data for a Perfluorinated Diol
| Parameter | Value for c-C6F10(OH)2 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.364(3) |
| b (Å) | 5.003(2) |
| c (Å) | 19.167(6) |
| β (°) | 101.31(3) |
| Volume (ų) | 880.6(5) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 2.308 |
| C-C bond lengths (Å) | 1.53 - 1.56 |
| C-F bond lengths (Å) | 1.33 - 1.36 |
| C-O bond lengths (Å) | 1.38 - 1.39 |
This data is for decafluorocyclohexane-1,1-diol and is presented as a representative example of crystallographic data for a fluorinated alcohol. rsc.org
For this compound, a similar analysis would be expected to reveal the conformation of the pentanol chain, the precise bond lengths and angles of the C-F and C-O bonds, and the nature of intermolecular hydrogen bonding involving the hydroxyl group.
Advanced Spectroscopic and Chromatographic Techniques
Advanced spectroscopic and chromatographic techniques are indispensable for the separation, quantification, and identification of this compound and its derivatives, especially in complex mixtures or when assessing purity.
High-Performance Liquid Chromatography (HPLC-UV/Vis)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. nih.govacs.org When coupled with a UV-Visible (UV/Vis) detector, it allows for the quantification of analytes that absorb light in the ultraviolet or visible range. For compounds like this compound that lack a strong chromophore, derivatization with a UV-active agent may be necessary to enhance detection. nih.gov Alternatively, if derivatives with chromophores are synthesized, HPLC-UV/Vis becomes a direct and effective tool for their analysis.
The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By varying the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved.
Table 2: Illustrative HPLC-UV/Vis Parameters for Analysis of a Fluorinated Compound Derivative
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (representative for a derivatized analyte) |
| Column Temperature | 30 °C |
These parameters are representative and would require optimization for the specific analysis of this compound or its derivatives.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. nih.govunibo.it this compound, being a volatile alcohol, is well-suited for GC analysis. A Flame Ionization Detector (FID) is commonly used in conjunction with GC for the detection of organic compounds. scioninstruments.comnih.gov The FID is sensitive to compounds that produce ions when burned in a hydrogen-air flame, making it an excellent detector for hydrocarbons and their derivatives. scioninstruments.com
In GC-FID, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation occurs based on the differential partitioning of the compounds between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
Table 3: Representative GC-FID Conditions for the Analysis of a Volatile Fluorinated Alcohol
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
These conditions are illustrative and would be optimized for the specific compound.
Hyphenated Techniques
Hyphenated techniques couple a separation technique with a spectroscopic detection method, providing a powerful tool for both separation and identification of unknown compounds in a mixture. mdpi.comasdlib.orgchromatographytoday.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful hyphenated techniques for the analysis of volatile compounds. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for the definitive identification of the compounds. GC-MS would be an ideal technique for identifying this compound and its derivatives, as well as any impurities or byproducts from a reaction mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives of this compound, LC-MS is the preferred method. asdlib.orgresearchgate.net The eluent from the HPLC column is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions. asdlib.org This provides molecular weight and structural information for the separated components.
Computational and Theoretical Studies on 4,4,5,5 Tetrafluoropentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. These calculations solve approximations of the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. youtube.com It is favored for its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction.
For 4,4,5,5-Tetrafluoropentan-1-ol, DFT studies would typically begin with geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, various electronic properties can be calculated. The introduction of highly electronegative fluorine atoms significantly influences the electron distribution. DFT can quantify this effect by calculating atomic charges and mapping the electrostatic potential, revealing the electron-deficient nature of the carbon atoms in the C-F bonds and the electron-rich character of the fluorine and oxygen atoms.
Key parameters derived from DFT calculations include:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Electronic Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.net
Dipole Moment: The tetrafluoro-substitution pattern results in a significant molecular dipole moment, which can be accurately predicted.
Vibrational Frequencies: Calculated infrared (IR) spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the O-H stretch and C-F stretches.
DFT methods, such as B3LYP, are often employed with basis sets like cc-pVDZ to provide reliable results for fluorinated organic molecules. researchgate.netnih.gov These calculations show that fluorine substitution can alter the geometric parameters of the molecule due to the high electronegativity of fluorine and the polarity of the C-F bond. nih.gov
Table 1: Representative Theoretical Data from DFT Calculations for Fluorinated Alcohols
| Property | Description | Typical Predicted Value Range |
|---|---|---|
| C-F Bond Length | The distance between carbon and fluorine atoms. | 1.35 - 1.40 Å |
| C-O Bond Length | The distance between carbon and oxygen atoms in the alcohol group. | 1.42 - 1.45 Å |
| O-H Bond Length | The distance between oxygen and hydrogen atoms in the hydroxyl group. | 0.96 - 0.98 Å |
| HOMO-LUMO Gap | Energy difference indicating electronic stability and reactivity. | 7 - 9 eV |
Note: The values in this table are illustrative for small fluorinated alcohols and would require specific calculations for this compound.
Ab initio (Latin for "from the beginning") methods are based on quantum chemistry principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) can provide highly accurate results, though at a greater computational expense than DFT. These methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly important.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate than DFT or ab initio methods. They can be useful for preliminary explorations of large systems or for properties that are not critically dependent on a precise description of the electronic structure. For a molecule like this compound, semi-empirical calculations might be used for initial conformational searches before refining with higher-level theory.
Molecular Dynamics Simulations of Conformational Landscape and Solution Behavior
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. ucl.ac.ukmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
For this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule's flexible alkyl chain allows for multiple rotational isomers (conformers). MD can reveal the relative populations of different conformers and the energy barriers for interconversion between them. Fluorine substitution is known to have a profound impact on molecular conformation, and MD can elucidate these effects. nih.govmdpi.com
In simulations of the molecule in a solvent (e.g., water or an organic solvent), MD can provide detailed insights into solution behavior:
Solvation Structure: How solvent molecules arrange around the fluorinated alcohol, particularly around the polar hydroxyl group and the fluorinated tail.
Diffusion: The rate at which the molecule moves through the solvent.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the alcohol and solvent molecules over time.
Fully atomistic MD simulations can reproduce the molecular state in detail, which is often difficult to achieve through experimental methods alone. mdpi.com
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to predict the feasibility and mechanism of chemical reactions. Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.orglibretexts.org It posits that reactants pass through a high-energy intermediate state, the "activated complex" or transition state, on their way to becoming products. wikipedia.orgyoutube.com
For this compound, computational methods can be used to model potential reactions, such as its oxidation, dehydration, or esterification. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. libretexts.org Key steps in this process include:
Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates.
Finding the Transition State (TS): Locating the saddle point on the potential energy surface that connects reactants and products. This is a critical and computationally intensive step.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction barrier, which is a key factor in the reaction rate. youtube.com
For instance, in a hypothetical dehydration reaction, calculations would model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation, and subsequent rearrangement or elimination steps. DFT calculations are often used to determine the Gibbs free energy profiles of reaction pathways, which can reveal the rate-determining step. acs.org
Modeling of Intermolecular Interactions (e.g., hydrogen bonding, fluorophilic interactions)
The physical and chemical properties of this compound are heavily influenced by its intermolecular interactions.
Hydrogen Bonding: The hydroxyl group makes the molecule a strong hydrogen-bond donor. researchgate.net However, the electron-withdrawing effect of the fluorine atoms can increase the acidity of the hydroxyl proton, leading to stronger hydrogen bonds compared to its non-fluorinated analog. At the same time, fluorinated alcohols are generally poor hydrogen-bond acceptors. researchgate.net Computational models can quantify the strength of these hydrogen bonds (e.g., in dimers or clusters of the alcohol) by calculating the interaction energy. Studies on other fluorinated alcohols have shown that intramolecular OH···F hydrogen bonds can also form, influencing the conformational preferences of the molecule. nih.gov
Table 2: Calculated Intermolecular Interaction Properties for Fluorinated Compounds
| Interaction Type | Description | Typical Calculated Energy |
|---|---|---|
| OH···O Hydrogen Bond | Interaction between two alcohol molecules. | -20 to -25 kJ/mol |
| OH···F Intramolecular H-Bond | Interaction between the hydroxyl group and a fluorine atom within the same molecule. | -5 to -15 kJ/mol |
Note: Values are illustrative and depend on the specific geometry and computational method.
In Silico Design of Novel Derivatives with Enhanced Properties for Specific Research Applications
In silico (computer-based) design allows for the rational modification of a lead compound to enhance desired properties or introduce new functionalities. mdpi.comnih.gov Starting with the structure of this compound, new derivatives can be designed and evaluated computationally before any synthetic work is undertaken.
The process typically involves:
Defining a Goal: The objective might be to increase the molecule's binding affinity to a specific biological target, alter its solubility, or enhance its thermal stability.
Generating Derivatives: A virtual library of derivatives can be created by systematically modifying the parent structure (e.g., by adding or changing functional groups). mdpi.com
Computational Screening: The properties of these virtual derivatives are then calculated. For example, if designing a potential drug candidate, properties related to absorption, distribution, metabolism, and excretion (ADME) can be predicted. nih.gov This includes applying filters like Lipinski's rule of five to assess "drug-likeness". nih.gov
Prioritizing Candidates: The most promising derivatives, based on the computational predictions, are selected for synthesis and experimental testing.
For this compound, derivatives could be designed to act as fluorinated building blocks in materials science or as probes in biochemical studies. For instance, modifying the hydroxyl group to an ester or ether could be explored to create novel surfactants or lubricants, with computational models predicting their performance characteristics.
Applications in Advanced Materials Science and Specialized Organic Synthesis
Role as a Building Block in Fluorinated Solvents and Reaction Media Development
As a fluorinated alcohol, 4,4,5,5-Tetrafluoropentan-1-ol is a precursor for creating specialized solvents and reaction media. The presence of fluorine significantly alters the properties of organic molecules, often leading to enhanced thermal and chemical stability. Fluorinated alcohols and their derivatives, such as ethers and esters, are noted for their unique solvent properties.
The development of such solvents is driven by the need for media with specific characteristics, such as selective solubility, thermal stability, and chemical inertness, which are critical in specialized chemical processes. While specific literature detailing the large-scale use of this compound for solvent production is limited, its structure is analogous to other fluorinated alcohols used for this purpose. It can be chemically converted into other functional molecules, such as esters or ethers, which may find application as solvents in niche areas of the chemical industry.
Precursor in the Synthesis of Fluorinated Surfactants and Emulsifiers
Fluorinated surfactants are a class of surface-active agents where a portion of the hydrogen atoms in the hydrophobic tail is replaced by fluorine. This substitution results in surfactants with exceptional properties, including the ability to significantly lower the surface tension of water and repel both water and oil.
This compound serves as a valuable starting material for synthesizing such surfactants. The hydroxyl group provides a reactive site for introducing a hydrophilic head group, while the fluorinated alkyl chain acts as the hydrophobic (and oleophobic) tail. The general synthesis strategy involves the conversion of the alcohol to an intermediate that can be further reacted to attach ionic or non-ionic hydrophilic moieties. For instance, it can be functionalized to create specialty emulsifiers used in emulsion polymerization processes. The resulting surfactants are noted for their high efficiency and stability in harsh chemical environments.
Table 1: Potential Surfactant Structures Derived from this compound
| Surfactant Type | Potential Synthetic Route | Key Properties |
| Anionic (Sulfate) | Sulfation of the alcohol group | Excellent surface tension reduction, stable in acidic/alkaline conditions. |
| Non-ionic (Ethoxylate) | Reaction with ethylene oxide | Good detergency, effective emulsifying and dispersing agent. |
| Cationic (Quaternary Ammonium) | Conversion to an alkyl halide followed by reaction with a tertiary amine | Antimicrobial properties, used in fabric softeners and corrosion inhibitors. |
Intermediate in the Development of Specialty Polymers and Coatings
The unique properties of fluorine-containing polymers, such as high thermal stability, chemical resistance, and low surface energy, make them indispensable in high-performance applications. This compound can be utilized as a key intermediate in the synthesis of monomers for such specialty polymers.
The most common approach involves converting the alcohol into a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206), through esterification with acryloyl chloride or methacryloyl chloride. This fluorinated monomer can then be polymerized or copolymerized with other monomers to produce a wide range of functional polymers. These polymers are used in the formulation of advanced coatings, sealants, and films where durability and surface repellency are paramount.
The incorporation of fluorinated segments into a polymer backbone is a well-established strategy for creating materials with both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. The low polarizability and strong electronegativity of fluorine atoms lead to weak intermolecular forces, resulting in low surface energy.
When polymers derived from this compound are applied to a surface, the fluorinated side chains tend to orient themselves at the polymer-air interface. This orientation creates a densely packed, low-energy surface that effectively repels liquids with both high and low surface tension, including water and oils. Fluoropolymers are known to be highly effective for creating water and oil-repellent materials.
Low surface energy is a critical property for coatings designed for anti-fouling, anti-graffiti, and self-cleaning applications. Coatings formulated with polymers containing the 4,4,5,5-tetrafluoropentyl moiety exhibit significantly reduced surface energy.
These coatings are used in a variety of demanding environments, from architectural surfaces to electronic components, to protect against contamination and reduce maintenance requirements. The effectiveness of these coatings is typically evaluated by measuring the contact angles of water and other liquids on the coated surface. High contact angles are indicative of low surface energy and excellent repellency.
Table 2: Representative Contact Angle Data for Fluorinated Polymer Coatings
| Probing Liquid | Typical Contact Angle (°) on Standard Polymer | Typical Contact Angle (°) on Fluorinated Polymer Coating |
| Water | 70 - 90 | > 110 |
| Hexadecane (Oil) | < 30 (Wets the surface) | 60 - 80 |
Utility in Biomedical Research as a Fluorinated Scaffold or Research Probe (e.g., ¹⁹F NMR probes, enzyme inhibitors)
The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies. semanticscholar.org These properties include a high gyromagnetic ratio, 100% natural abundance, and the absence of endogenous ¹⁹F signals in biological systems. Consequently, small fluorinated molecules are increasingly being developed as ¹⁹F NMR probes for in vivo and in vitro studies.
This compound can serve as a scaffold for the synthesis of such probes. The tetrafluoro segment provides a strong and distinct ¹⁹F NMR signal. The terminal hydroxyl group allows for the covalent attachment of the fluorinated tag to biomolecules, such as proteins or peptides, or to larger molecular frameworks designed to sense specific physiological parameters like pH or ion concentration. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, allowing researchers to monitor molecular interactions and conformational changes. semanticscholar.org
Application in Agrochemical and Advanced Electronic Materials (as building block)
In the agrochemical industry, the introduction of fluorine into active molecules can enhance their biological efficacy, metabolic stability, and bioavailability. Fluorinated building blocks are therefore of significant interest in the synthesis of new pesticides and herbicides. This compound represents a potential building block for creating more complex fluorinated molecules for this sector. Its reactive hydroxyl group allows for its integration into larger molecular structures, potentially leading to the development of next-generation crop protection agents.
In the field of advanced electronic materials, fluorinated compounds are valued for their low dielectric constants, high thermal stability, and excellent insulating properties. Polymers and small molecules derived from fluorinated precursors like this compound are investigated for use as dielectric layers in microelectronics, anti-reflective coatings for displays, and as components in advanced lithography processes. The unique electronic properties conferred by the fluorine atoms are critical to achieving the performance required in these high-technology applications.
Environmental and Sustainability Aspects of 4,4,5,5 Tetrafluoropentan 1 Ol Research
Development of Green Synthesis Methodologies for 4,4,5,5-Tetrafluoropentan-1-ol
The development of environmentally benign synthesis routes for fluorinated molecules is a primary goal of modern green chemistry. dovepress.com Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF), which pose significant safety and disposal challenges. dovepress.com The focus of green methodologies is to improve efficiency, reduce waste, and utilize safer, more sustainable reagents.
Key areas of research in green fluorine chemistry that could be applicable to the synthesis of this compound include:
Catalytic Processes: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. yale.eduacs.org Developing selective catalysts for direct fluorination or hydrofluoroalkylation can significantly improve the atom economy and reduce the environmental footprint of the synthesis.
Safer Fluorinating Agents: A major advance is the development of methods that bypass highly toxic hydrogen fluoride gas. ox.ac.uk For example, a mechanochemical process that activates mineral fluorspar (CaF₂) with a phosphate salt creates a solid fluorinating reagent ("Fluoromix") that can be used directly, streamlining the supply chain and enhancing safety. ox.ac.ukox.ac.uk
Energy Efficiency: Green synthetic methods aim to be conducted at ambient temperature and pressure to minimize energy consumption and its associated environmental and economic impacts. acs.orgsigmaaldrich.com The development of enzymatic processes, inspired by natural fluorinase enzymes, represents a long-term goal for conducting fluorinations under mild, biological conditions. criver.com
Process Simplification: High-yield, single-stage reactions are preferable as they reduce the need for additional reagents, solvents, and energy-intensive separation steps, thereby preventing waste generation. yale.eduepa.gov
While specific green synthesis protocols for this compound are not extensively detailed in publicly available literature, the application of these overarching principles is guiding the future of fluorochemical manufacturing.
Atom Economy and E-factor Analysis of Synthetic Routes
Green chemistry metrics like Atom Economy (AE) and the Environmental Factor (E-factor) are crucial for quantifying the sustainability of a chemical process. sheldon.nlwikipedia.org
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.comwikipedia.org The ideal AE is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are found in the product. primescholars.com
E-factor: Introduced by Roger Sheldon, the E-factor is the mass ratio of waste generated to the desired product. sheldon.nlresearchgate.net A lower E-factor signifies less waste and a more sustainable process. The E-factor includes all waste streams, such as byproducts, solvent losses, and leftover reactants, providing a comprehensive view of the process's environmental impact. libretexts.org The fine chemicals and pharmaceutical industries historically have very high E-factors, often ranging from 5 to over 100. wikipedia.orgresearchgate.net
To illustrate these concepts, consider a hypothetical, 100% atom-economical synthesis of this compound via the direct addition of 1,1,2,2-Tetrafluoroethane to Allyl alcohol.
Reaction: CHF₂CHF₂ + CH₂=CHCH₂OH → CHF₂CF₂CH₂CH₂CH₂OH
The atom economy for this ideal reaction would be 100%, as all atoms from the reactants are incorporated into the final product.
| Component | Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 1,1,2,2-Tetrafluoroethane | C₂H₂F₄ | 102.03 |
| Allyl alcohol | C₃H₆O | 58.08 |
| Total Reactant Mass | 160.11 | |
| Product | ||
| This compound | C₅H₈F₄O | 160.11 |
| Total Product Mass | 160.11 | |
| Atom Economy (%) | (160.11 / 160.11) * 100 | 100% |
This interactive table demonstrates the calculation for a hypothetical, ideal synthesis.
In reality, industrial syntheses are rarely 100% efficient. The E-factor would account for real-world inefficiencies such as incomplete reaction yield, the use of solvents, catalysts, and any reagents used in workup and purification, which are not reflected in the stoichiometric equation. sheldon.nllibretexts.org For fluorochemical production, waste streams can be significant, contributing to a higher E-factor. chemanager-online.com
Sustainable Sourcing of Precursors for Fluorination
The sustainability of this compound production is also dependent on the sourcing of its chemical precursors. The principles of green chemistry advocate for the use of renewable, rather than depleting, feedstocks whenever practicable. yale.eduacs.org
Fluorine Source: The primary raw material for virtually all fluorochemicals is the mineral fluorspar (calcium fluoride, CaF₂). agchemigroup.eu Fluorspar is a finite resource, and its extraction and processing have environmental impacts. The traditional process involves reacting fluorspar with concentrated sulfuric acid at high temperatures to produce hazardous hydrogen fluoride (HF), an energy-intensive process. agchemigroup.eu Sustainable innovations focus on the direct use of fluorspar, bypassing the HF intermediate, which could reduce energy consumption and improve safety. ox.ac.ukox.ac.uk
Waste Management and Recycling Strategies in its Production and Use
Effective waste management is critical for mitigating the environmental impact of fluorochemical production. Industrial waste streams can contain fluoride ions, residual organic compounds, and spent processing aids. nih.gov
Fluoride Waste Treatment: Wastewater from fluorochemical manufacturing often contains high concentrations of fluoride. enviroconcept.com.au A common treatment method is precipitation with calcium salts (like lime) to form calcium fluoride (CaF₂), an inert sludge that can be separated and disposed of. enviroconcept.com.auphadjustment.com Advanced techniques such as ion exchange and reverse osmosis can be employed to reduce fluoride concentrations to very low levels, allowing for the potential reuse of the treated water. enviroconcept.com.auepa.gov
Recycling and Circular Economy: There is a growing emphasis on creating a circular economy for fluorine. ox.ac.uk This involves not only recycling waste from manufacturing processes but also recovering fluorine from end-of-life products. daikinchemicals.com Innovative mechanochemical methods are being developed that can break down persistent fluorine-containing compounds, including manufacturing waste, and recover the fluorine content for reuse in generating new fluorochemicals. ox.ac.uk This approach reduces the reliance on mining finite fluorspar reserves and minimizes waste. ox.ac.uk The solid waste generated from fluoride precipitation (CaF₂) can also be viewed as a potential resource, with research exploring its reuse in industries like cement manufacturing. researchgate.net
Hazardous Waste: The production of fluorochemicals can generate hazardous waste, which requires specialized disposal, typically through high-temperature incineration to ensure complete destruction. pca.state.mn.us Companies in the sector are increasingly transparent about their waste generation and recovery rates, with a focus on implementing circular economy practices to maximize recycling and reuse. tracenable.com
Environmental Fate and Degradation Pathways of Related Fluorinated Alcohols (General Research Area)
While specific environmental fate studies on this compound are limited, extensive research on a related class of compounds, the fluorotelomer alcohols (FTOHs), provides critical insights into potential environmental behavior. FTOHs are volatile compounds that can be released into the atmosphere and are known precursors to highly persistent perfluorinated carboxylic acids (PFCAs). acs.orgwikipedia.org
Future Research Directions and Outlook for 4,4,5,5 Tetrafluoropentan 1 Ol
Exploration of Novel Catalytic and Selective Transformations
The presence of the hydroxyl group in 4,4,5,5-Tetrafluoropentan-1-ol offers a gateway to a multitude of chemical transformations. Future research is expected to focus on leveraging this functionality to develop novel catalytic processes and selective chemical reactions.
One promising avenue is the use of this compound as a building block in the synthesis of new chiral ligands for asymmetric catalysis. The fluorinated moiety can influence the electronic properties and steric environment of the catalytic center, potentially leading to enhanced enantioselectivity and catalytic activity.
Furthermore, the unique solvent properties of fluorinated alcohols, such as their ability to stabilize charged intermediates and engage in strong hydrogen bonding, suggest that this compound and its derivatives could serve as effective solvents or co-solvents in a range of catalytic reactions. semanticscholar.orgrsc.org Research in this area could uncover new reaction pathways and improve the efficiency of existing transformations. The use of fluorinated alcohols has been shown to be beneficial in transition metal-catalyzed C-H functionalization reactions, suggesting a potential role for this compound in this important class of reactions. rsc.org
Future investigations may also explore the direct catalytic transformation of the C-F bonds in this compound, although challenging, this could open up new pathways to selectively fluorinated molecules. nih.gov
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Potential Role of this compound Derivative | Expected Outcome |
| Asymmetric Hydrogenation | Chiral phosphine ligand with a tetrafluoropentyl moiety | High enantioselectivity in the reduction of prochiral ketones and olefins. |
| C-H Activation | As a co-solvent or additive | Enhanced reaction rates and selectivities. rsc.org |
| Organocatalysis | As a hydrogen bond donor catalyst | Activation of substrates and stabilization of transition states. nih.gov |
Development of Advanced Fluorinated Materials with Tailored Properties
The incorporation of fluorinated segments into polymers is a well-established strategy for creating materials with unique and desirable properties, such as low surface energy, high thermal and chemical stability, and specific optical properties. youtube.comrsc.orgfluorine1.ru this compound represents a valuable monomer for the synthesis of a new generation of advanced fluorinated materials.
Future research will likely focus on the polymerization of acrylate (B77674) or methacrylate (B99206) derivatives of this compound to produce side-chain fluorinated polymers. acs.orgresearchgate.net These polymers are expected to exhibit interesting surface properties, making them suitable for applications in coatings, low-adhesion surfaces, and biomedical devices. The partially fluorinated nature of the side chains could lead to materials with a balance of hydrophobic and oleophobic properties.
Another area of exploration is the synthesis of fluorinated polyurethanes and polyesters using this compound as a diol component. nih.govfrontiersin.org These materials could find applications as elastomers, foams, and adhesives with enhanced thermal and chemical resistance. The specific fluorine content and distribution in these polymers can be tailored by co-polymerization with non-fluorinated monomers to achieve a desired set of properties.
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Monomer Derivative | Potential Properties | Potential Applications |
| Polyacrylate | 4,4,5,5-Tetrafluoropentyl acrylate | Low surface energy, hydrophobicity, oleophobicity | Anti-fouling coatings, self-cleaning surfaces |
| Polyurethane | Used as a diol in condensation polymerization | Enhanced thermal stability, chemical resistance | High-performance elastomers, sealants |
| Polyester | Used as a diol in condensation polymerization | Improved mechanical properties, barrier properties | Specialty films, fibers |
Integration into Supramolecular Chemistry and Nanotechnology Research
The amphiphilic nature of this compound, with its polar alcohol head and nonpolar fluorinated tail, makes it an attractive building block for the construction of self-assembling systems in supramolecular chemistry and nanotechnology.
Future research is anticipated to explore the self-assembly of this compound and its derivatives into micelles, vesicles, and other ordered structures in aqueous and organic media. nih.govresearchgate.netresearchgate.net The unique properties of fluorinated chains, such as their rigidity and hydrophobicity, can lead to the formation of highly stable and well-defined nano-assemblies. These assemblies could be utilized as drug delivery vehicles, templates for nanomaterial synthesis, or as components of responsive materials. polimi.it
In nanotechnology, derivatives of this compound could be used as fluorinated surfactants for the stabilization of nanoparticles and emulsions. frontiersin.orgacs.orgijcmas.com The low surface tension of fluorinated surfactants is a key advantage in these applications. frontiersin.org Furthermore, the incorporation of this compound into liquid crystal formulations could lead to new materials with tunable optical and electronic properties.
The solvothermal synthesis of hollow carbon nanoparticles from a fluorinated alcohol has been reported, suggesting that this compound could be a precursor for novel carbon-based nanomaterials with unique morphologies and properties. rsc.org
Expansion of Research Tool Applications in Chemical Biology and Advanced Spectroscopy
Fluorinated compounds are increasingly used as probes in chemical biology and for advanced spectroscopic studies, primarily due to the unique properties of the fluorine atom, such as its high electronegativity and the fact that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance. rsc.orgst-andrews.ac.uk
Future research could focus on incorporating this compound into biologically active molecules to study their interactions with proteins and other biological targets. The fluorinated tag can serve as a sensitive reporter group for ¹⁹F NMR spectroscopy, providing valuable information on the local environment and conformational changes of the biomolecule. nih.govrsc.orgthermofisher.comwikipedia.org The distinct chemical shifts of the fluorine atoms in the tetrafluoropentyl group could provide detailed structural information. nih.gov
In the field of advanced spectroscopy, this compound and its derivatives could be employed as chiral solvating agents for NMR-based enantiomeric excess determination, similar to other fluorinated alcohols. Its ability to form hydrogen bonds and its unique steric and electronic properties could lead to enhanced discrimination of enantiomers.
Moreover, the use of partially fluorinated alcohols has been shown to modify the properties of lipid bilayers, suggesting that this compound could be a useful tool for studying membrane protein function and lipid-protein interactions. nih.gov
Table 3: Potential Spectroscopic and Chemical Biology Applications
| Application Area | Technique | Potential Role of this compound |
| Protein Structure and Function | ¹⁹F NMR Spectroscopy | As a fluorinated tag on a ligand or protein to probe binding events. nih.govrsc.org |
| Enantiomeric Excess Determination | NMR Spectroscopy | As a chiral solvating agent to differentiate enantiomers. |
| Membrane Biophysics | Fluorescence and NMR Spectroscopy | To modulate lipid bilayer properties and study membrane protein dynamics. nih.gov |
Addressing Challenges in Scalability, Cost-Effectiveness, and Broader Applicability in Research
For this compound to realize its full potential, several challenges related to its synthesis and availability need to be addressed. Future research will need to focus on developing scalable and cost-effective synthetic routes to this compound.
Current synthetic methods may rely on expensive or hazardous reagents, limiting its widespread use. borntoengineer.com The development of more efficient and sustainable synthetic methodologies, potentially utilizing catalytic approaches, is crucial. google.com Innovations in fluorochemical production that avoid the use of hazardous reagents like hydrogen fluoride gas could significantly impact the cost and accessibility of this compound. borntoengineer.com
Furthermore, a comprehensive understanding of the toxicological and environmental profile of this compound is necessary for its safe and responsible application. As with all fluorinated compounds, concerns about persistence, bioaccumulation, and potential toxicity need to be thoroughly investigated. researchgate.net
As the availability of this compound increases and its cost decreases, its broader applicability in various research fields is expected to expand. This will likely lead to the discovery of new and unforeseen applications for this versatile fluorinated alcohol. The global fluorochemicals market is projected to grow, driven by increasing industrialization and a shift toward sustainable products, which could positively influence the development and application of compounds like this compound. marketinsights.reportstraitsresearch.comgminsights.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
